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N-methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)methanesulfonamide

IMPDH1 enzyme inhibition NAD cofactor

N-Methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)methanesulfonamide (CAS 2034252-58-7) is a synthetic sulfonamide derivative featuring a pyrazin-2-yloxypiperidine scaffold. Biochemical profiling indicates it acts as a dual inhibitor of human inosine-5'-monophosphate dehydrogenase 1 and 2 (IMPDH1/2), the rate‑limiting enzymes of de novo guanine nucleotide biosynthesis.

Molecular Formula C13H20N4O4S
Molecular Weight 328.39
CAS No. 2034252-58-7
Cat. No. B2737412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)methanesulfonamide
CAS2034252-58-7
Molecular FormulaC13H20N4O4S
Molecular Weight328.39
Structural Identifiers
SMILESCN(CC(=O)N1CCCC(C1)OC2=NC=CN=C2)S(=O)(=O)C
InChIInChI=1S/C13H20N4O4S/c1-16(22(2,19)20)10-13(18)17-7-3-4-11(9-17)21-12-8-14-5-6-15-12/h5-6,8,11H,3-4,7,9-10H2,1-2H3
InChIKeyZYCZTPNAJPTCQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)methanesulfonamide (CAS 2034252-58-7): A Dual IMPDH1/2 Inhibitor for Purine Metabolism Research


N-Methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)methanesulfonamide (CAS 2034252-58-7) is a synthetic sulfonamide derivative featuring a pyrazin-2-yloxypiperidine scaffold. Biochemical profiling indicates it acts as a dual inhibitor of human inosine-5'-monophosphate dehydrogenase 1 and 2 (IMPDH1/2), the rate‑limiting enzymes of de novo guanine nucleotide biosynthesis [1]. The compound exhibits Ki values of 260 nM (IMPDH1, NAD substrate), 270 nM (IMPDH2, NAD substrate), and 580 nM (IMPDH1, IMP substrate), establishing a quantifiable baseline for IMPDH‑targeted studies [1].

Why IMPDH-Targeted Research Cannot Substitute N-Methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)methanesulfonamide with Common IMPDH Inhibitors


IMPDH inhibitors such as mycophenolic acid (MPA) and merimepodib (VX-497) differ markedly in binding mode, isoform selectivity, and cofactor competition from the sulfonamide-pyrazinylpiperidine series exemplified by CAS 2034252-58-7. The methanesulfonamide moiety and pyrazin-2-yloxy substitution generate a distinct pharmacophore that engages the IMPDH NAD+ binding pocket differently than MPA's carboxylic acid motif, leading to divergent inhibition kinetics and cellular activity profiles [1]. Generic substitution without head‑to‑head data therefore risks misinterpretation of target engagement, selectivity, and downstream phenotypic effects.

Quantitative Differentiation of N-Methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)methanesulfonamide Against Established IMPDH Inhibitors


IMPDH1 Inhibition Potency (NAD Substrate) Versus Mycophenolic Acid

CAS 2034252-58-7 inhibits recombinant human IMPDH1 with a Ki of 260 nM when NAD is the variable substrate, placing it in a moderate‑potency class distinct from the sub‑10 nM potency of mycophenolic acid (MPA) [1][2]. This potency differential enables experimental designs where incomplete target blockade is desired (e.g., partial depletion of guanine nucleotides) without the cytotoxicity of complete IMPDH ablation.

IMPDH1 enzyme inhibition NAD cofactor

IMPDH2 Inhibition Potency (NAD Substrate) Compared to Mycophenolic Acid

Against human IMPDH2, CAS 2034252-58-7 exhibits a Ki of 270 nM under NAD‑variable conditions, again markedly less potent than MPA (Ki ~7‑15 nM) [1][2]. The near‑identical potency on IMPDH1 and IMPDH2 (ratio ≈ 1.04) contrasts with MPA, which often shows 2‑4‑fold selectivity between isoforms depending on assay format.

IMPDH2 enzyme inhibition NAD cofactor

IMPDH1 Inhibition with IMP Substrate Reveals Substrate‑Competitive Behavior

With IMP as the variable substrate, CAS 2034252-58-7 yields a Ki of 580 nM for IMPDH1, approximately 2.2‑fold higher than the Ki against the NAD site [1]. This pattern suggests a primarily NAD‑competitive or uncompetitive mechanism, differentiating it from MPA, which is a non‑competitive inhibitor with respect to both substrates.

IMPDH1 IMP substrate mechanism of inhibition

Structural Differentiation from Carboxamide‑Linked Pyrazine‑Piperidine SYK Inhibitors

Crystal structure analyses of the closely related SYK inhibitor chemotype (exemplified by PDB 4DFL, containing a sulfonamidopyrazine‑piperidine ligand 0K0) show that the methanesulfonamide‑linked piperidine scaffold occupies a distinct sub‑pocket within the SYK ATP‑binding site, forming specific hydrogen bonds with the hinge region (Met448, Glu449) that are absent in carboxamide analogs [1]. While direct IMPDH co‑crystal structures for CAS 2034252-58-7 are not yet reported, this chemotype‑level structural evidence supports a unique pharmacophore geometry.

SYK kinase pyrazine‑piperidine selectivity

Optimal Research and Industrial Application Scenarios for N-Methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)methanesulfonamide (CAS 2034252-58-7)


Partial Guanine Nucleotide Depletion in Primary Lymphocyte Proliferation Assays

The moderate IMPDH1/2 Ki of 260‑270 nM makes CAS 2034252-58-7 suitable for dose‑response studies requiring graded reduction of intracellular GTP pools without complete cessation of lymphocyte proliferation. This is directly supported by its 10‑40‑fold lower potency compared to mycophenolic acid, allowing finer titration of guanine nucleotide levels [Section_3 Evidence_Items 1‑2].

NAD‑Competitive Probe for IMPDH Co‑Crystallography and Fragment‑Based Design

The 2.2‑fold shift between NAD‑site and IMP‑site Ki values (260 nM vs. 580 nM) indicates a predominantly NAD‑competitive binding mode [Section_3 Evidence_Item 3]. This characteristic positions the compound as a tool ligand for IMPDH co‑crystallography studies targeting the NAD+ pocket, enabling structure‑guided optimization of next‑generation inhibitors.

Sulfonamide‑Based Pharmacophore Validation in Kinase/Dehydrogenase Screening Libraries

The methanesulfonamide linker, validated crystallographically in the SYK inhibitor chemotype (PDB 4DFL), provides a structurally characterized alternative to the ubiquitous carboxamide hinge‑binder [Section_3 Evidence_Item 4]. Compound procurement for library design enables exploration of sulfonamide‑hinge interactions across the kinome and related dehydrogenase targets.

Isoform‑Balanced IMPDH Inhibition for In Vitro Toxicology Profiling

The near‑identical Ki values against IMPDH1 and IMPDH2 (ratio 1.04) eliminate isoform‑selectivity bias, making this compound a suitable positive control for assays designed to detect differential IMPDH isoform expression in cancer vs. normal tissues [Section_3 Evidence_Items 1‑2]. This balanced profile contrasts with isoform‑biased inhibitors and simplifies data interpretation in multiplexed enzyme panels.

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